7-Bromo-4,6-dichloro-3-methylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H7BrCl2N2 and a molecular weight of 305.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-methylquinoline, followed by amination at the 8th position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents like dichloromethane or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinoline ring.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4,7-dichloroquinoline
- 4,6-Dichloro-3-methylquinoline
Comparison: Compared to its analogs, 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine exhibits unique properties due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H7BrCl2N2 |
---|---|
Molecular Weight |
305.98 g/mol |
IUPAC Name |
7-bromo-4,6-dichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(8(4)13)2-6(12)7(11)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
ZSBWGNQRUILWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.